5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one
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Overview
Description
5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethylthiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethylthio and aminophenyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A heterocyclic compound with similar pharmacological properties.
3-ethylthio-1,2,4-triazine: Shares the triazine core structure but lacks the aminophenyl group.
5-(2-aminophenyl)-1,2,4-triazine: Similar structure but without the ethylthio substitution.
Uniqueness
5-(2-aminophenyl)-3-(ethylthio)-1,2,4-triazin-6(1H)-one is unique due to the presence of both the aminophenyl and ethylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-aminophenyl)-3-ethylsulfanyl-1H-1,2,4-triazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-17-11-13-9(10(16)14-15-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCGZOTZHGPXHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=O)C(=N1)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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